molecular formula C10H22ClNO B6218995 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride CAS No. 2742657-01-6

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride

Cat. No. B6218995
CAS RN: 2742657-01-6
M. Wt: 207.7
InChI Key:
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Description

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride (TBEPH) is an organic compound that is widely used in scientific research applications. It is a versatile compound that has a variety of uses in the laboratory, including the synthesis of other compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride is widely used in scientific research applications. It is commonly used in the synthesis of other compounds, such as amino acids and peptides, as well as in the study of biochemical and physiological effects. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of drug metabolism.

Mechanism of Action

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride is believed to act as a substrate for enzymes involved in the metabolism of drugs. It is also believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of amino acids and peptides.

Advantages and Limitations for Lab Experiments

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound and is not easily degraded. However, 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride has several limitations for use in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to use in certain types of experiments. Additionally, it is not very soluble in organic solvents, which can also make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for the use of 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride in scientific research. It could be used in the study of drug metabolism, as well as in the study of enzyme-catalyzed reactions. It could also be used in the synthesis of other compounds, such as amino acids and peptides. Additionally, it could be used in the study of biochemical and physiological effects, as well as in the study of drug-drug interactions. Finally, it could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride is synthesized through a two-step process. The first step involves the reaction of 2-pyrrolidinecarboxylic acid and tert-butyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of 2-[2-(tert-butoxy)ethyl]pyrrolidine. The second step involves the reaction of this product with hydrochloric acid, which results in the formation of 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride involves the reaction of pyrrolidine with tert-butyl glycidyl ether followed by hydrochloric acid treatment.", "Starting Materials": [ "Pyrrolidine", "tert-butyl glycidyl ether", "Hydrochloric acid" ], "Reaction": [ "Pyrrolidine is reacted with tert-butyl glycidyl ether in the presence of a base catalyst such as sodium hydride or potassium carbonate.", "The resulting product is then treated with hydrochloric acid to form 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride." ] }

CAS RN

2742657-01-6

Molecular Formula

C10H22ClNO

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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